molecular formula C15H18ClN3O3 B7151479 N-[(4-chloro-2-ethoxyphenyl)methyl]-2-cyanomorpholine-4-carboxamide

N-[(4-chloro-2-ethoxyphenyl)methyl]-2-cyanomorpholine-4-carboxamide

Cat. No.: B7151479
M. Wt: 323.77 g/mol
InChI Key: QGFAYOYPHHHELN-UHFFFAOYSA-N
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Description

N-[(4-chloro-2-ethoxyphenyl)methyl]-2-cyanomorpholine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a morpholine ring, a cyanomethyl group, and a chloroethoxyphenyl moiety.

Properties

IUPAC Name

N-[(4-chloro-2-ethoxyphenyl)methyl]-2-cyanomorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O3/c1-2-21-14-7-12(16)4-3-11(14)9-18-15(20)19-5-6-22-13(8-17)10-19/h3-4,7,13H,2,5-6,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFAYOYPHHHELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Cl)CNC(=O)N2CCOC(C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-2-ethoxyphenyl)methyl]-2-cyanomorpholine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chloroethoxyphenyl Intermediate: This step involves the reaction of 4-chloro-2-ethoxybenzaldehyde with a suitable reagent to form the corresponding intermediate.

    Morpholine Ring Formation: The intermediate is then reacted with morpholine under specific conditions to form the morpholine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-2-ethoxyphenyl)methyl]-2-cyanomorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(4-chloro-2-ethoxyphenyl)methyl]-2-cyanomorpholine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-chloro-2-ethoxyphenyl)methyl]-2-cyanomorpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-Methoxyphenyl isocyanate

Uniqueness

N-[(4-chloro-2-ethoxyphenyl)methyl]-2-cyanomorpholine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

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